2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Vinylation: The vinyl group is introduced through a Heck reaction, where the quinoline derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the diethoxycarbonyl group.
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7,8-dimethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.
7,8-Dimethylquinoline: Lacks the chlorine, vinyl, and diethoxycarbonyl groups.
3-Vinylquinoline: Lacks the chlorine, dimethyl, and diethoxycarbonyl groups.
Uniqueness
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of multiple functional groups, including the chlorine atom, vinyl group, and diethoxycarbonyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
1031928-97-8 |
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Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-7,8-dimethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-7-11(3)12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3 |
InChI Key |
MVCZXDNSHZWBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl)C(=O)OCC |
Origin of Product |
United States |
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